1-(Fluoromethyl)-3-iodobenzene
Overview
Description
1-(Fluoromethyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with a fluoromethyl group (-CH2F) and an iodine atom at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Fluoromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor such as 1-(chloromethyl)-3-iodobenzene is treated with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent and catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-(fluoromethyl)-3-aminobenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of aminobenzene derivatives.
Scientific Research Applications
1-(Fluoromethyl)-3-iodobenzene has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: Utilized as a probe to study biological processes and interactions at the molecular level.
Radiolabeling: Used in positron emission tomography (PET) imaging for the development of radiolabeled compounds.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may act by binding to target enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate radiolabeling for imaging studies. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(Chloromethyl)-3-iodobenzene: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
1-(Bromomethyl)-3-iodobenzene: Contains a bromomethyl group instead of a fluoromethyl group.
1-(Fluoromethyl)-4-iodobenzene: Similar structure but with the iodine atom at the 4 position.
Uniqueness: 1-(Fluoromethyl)-3-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and properties. The fluoromethyl group enhances metabolic stability and bioavailability, while the iodine atom allows for radiolabeling, making it valuable in both medicinal chemistry and imaging applications.
Properties
IUPAC Name |
1-(fluoromethyl)-3-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGUNKIQACZLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306651 | |
Record name | 1-(Fluoromethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-45-1 | |
Record name | 1-(Fluoromethyl)-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Fluoromethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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